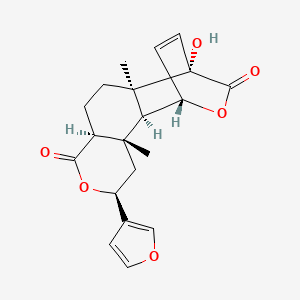

Isocolumbin

Description

This compound has been reported in Penianthus zenkeri with data available.

Propriétés

Numéro CAS |

471-54-5 |

|---|---|

Formule moléculaire |

C20H22O6 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

(1S,2R,3R,5R,8R,11S,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |

InChI |

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14+,15+,18-,19-,20+/m0/s1 |

Clé InChI |

AALLCALQGXXWNA-VBFYFJBNSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 |

SMILES canonique |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 |

melting_point |

190 °C |

Description physique |

Solid |

Synonymes |

4-hydroxy-15,16-epoxycleroda-2,13(16),14-trieno-17,12-18,1-biscarbolactone columbin |

Origine du produit |

United States |

Foundational & Exploratory

Isocolumbin: A Technical Guide to Natural Source Identification, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid, a class of natural products known for their diverse and potent biological activities. As a structural isomer of the more extensively studied columbin (B190815), this compound has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within plant species, detailed experimental protocols for its isolation and quantification, and an examination of its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound has been identified in several plant species, primarily within the Menispermaceae family. The distribution of this compound can vary between different parts of the plant and may be influenced by geographical location and environmental factors.

Primary Plant Sources:

-

Tinospora cordifolia (Willd.) Miers: Commonly known as Guduchi or Giloy, this climbing shrub is a cornerstone of traditional Ayurvedic medicine. This compound is found in the stem and root of the plant, co-occurring with a variety of other bioactive compounds, including alkaloids and other diterpenoid lactones.[1]

-

Sphenocentrum jollyanum Pierre: This plant, native to tropical Africa, is utilized in traditional medicine for a range of ailments. This compound has been isolated from this species, contributing to its pharmacological profile.

-

Jateorhiza palmata (Lam.) Miers: Commonly referred to as Calumba or Colombo, this perennial climbing plant is native to East Africa.[2] Its roots are known to contain a variety of bitter principles, including this compound and related furanoditerpenoids.[2]

-

Chasmanthera dependens Hochst: This African plant is another member of the Menispermaceae family from which various alkaloids and furanoditerpenoids have been isolated.

-

Berberis Species: While more renowned for their alkaloid content, particularly berberine (B55584), some species within the Berberis genus have been reported to contain a diverse array of secondary metabolites, and further investigation into the presence of furanoditerpenoids like this compound is warranted.

Quantitative Analysis

Quantitative data specifically for this compound is limited in the currently available literature. However, studies on the closely related isomer, columbin, in Tinospora cordifolia provide a valuable proxy for the potential yield of these types of compounds. The concentration of these diterpenoids can be influenced by the extraction solvent and method used.

| Plant Species | Plant Part | Compound | Extraction Method | Concentration (% w/w) | Reference |

| Tinospora cordifolia | Stem | Columbin | Hydroalcoholic Extraction | 0.196 | [3] |

| Tinospora cordifolia | Stem | Columbin | Aqueous Extraction | 0.284 | [3] |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and quantification of columbin and can be adapted for this compound due to their structural similarities.

Extraction of Furanoditerpenoids from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., Tinospora cordifolia stem)

-

Methanol (B129727) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting (Optional but Recommended): The powdered plant material is first defatted by extraction with petroleum ether or hexane in a Soxhlet apparatus for 12 hours. This step removes nonpolar compounds that can interfere with subsequent purification.

-

Methanolic Extraction: The defatted plant material is then air-dried and subsequently extracted with methanol in a Soxhlet apparatus for 12 hours at 60°C.[3] Alternatively, maceration with methanol at room temperature with periodic agitation for 48-72 hours can be performed.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.[1] The furanoditerpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Final Concentration: The ethyl acetate fraction is collected and concentrated to dryness using a rotary evaporator. This enriched fraction is then used for further purification.

Isolation and Purification by Chromatography

This protocol describes the purification of this compound from the enriched extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Enriched furanoditerpenoid extract (from the previous protocol)

-

Silica (B1680970) gel (60-120 mesh for column chromatography)

-

Glass column for chromatography

-

Solvents for elution (e.g., gradients of hexane and ethyl acetate, or dichloromethane)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

HPLC system with a UV detector

-

Preparative or semi-preparative C18 HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Column Chromatography:

-

A glass column is packed with silica gel in a suitable nonpolar solvent (e.g., hexane).

-

The enriched extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution is performed using a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[1] Another effective eluting solvent for similar compounds is 100% dichloromethane.[1]

-

Fractions are collected and monitored by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

The pooled fractions containing this compound are further purified by preparative or semi-preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute compounds of increasing hydrophobicity.

-

The elution is monitored by a UV detector at a wavelength suitable for the detection of furanoditerpenoids (e.g., 210-230 nm).

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

-

Quantification by Analytical HPLC

This protocol outlines a method for the quantification of this compound in plant extracts.

Materials:

-

Purified this compound standard

-

Plant extract

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A stock solution of the purified this compound standard is prepared in methanol or acetonitrile. A series of calibration standards are prepared by diluting the stock solution to different known concentrations.

-

Sample Preparation: The plant extract is accurately weighed and dissolved in a known volume of methanol or the initial mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 analytical column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic system of acetonitrile-water (10:90 v/v) has been used for the quantification of related compounds.[3]

-

Flow Rate: Typically 0.6-1.0 mL/min.[3]

-

Detection Wavelength: Determined by acquiring the UV spectrum of the this compound standard (e.g., 266 nm for similar compounds).[3]

-

Injection Volume: 10-20 µL.

-

-

Calibration and Quantification:

-

The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

-

The plant extract is then injected, and the peak area corresponding to this compound is measured.

-

The concentration of this compound in the extract is calculated using the regression equation from the calibration curve.

-

Signaling Pathways and Biological Activity

While the specific signaling pathways of this compound are still under active investigation, research on the structurally similar compound, columbin, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.

In silico studies have suggested that this compound may interact with several key proteins involved in metabolic diseases. Molecular docking analyses have shown potential binding affinities of this compound to targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ), adiponectin, pancreatic α-amylase, and α-glucosidase, indicating a potential role in the management of diabetes and obesity.

Experimental studies on columbin have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[4] Notably, these studies suggest that the anti-inflammatory action of columbin is independent of the suppression of NF-κB translocation, a common target for many anti-inflammatory compounds.[4] This suggests a more specific mechanism of action that warrants further investigation for this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, isolation, and quantification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory mechanism of this compound via COX-2 inhibition.

Conclusion

This compound represents a promising furanoditerpenoid with potential therapeutic applications. While its natural distribution appears to be concentrated within the Menispermaceae family, further phytochemical screening of other plant families may reveal additional sources. The development of robust and validated analytical methods for the specific quantification of this compound is crucial for advancing research in this area. The experimental protocols outlined in this guide provide a solid foundation for such endeavors. Furthermore, elucidation of the precise molecular mechanisms and signaling pathways underlying the biological activities of this compound will be pivotal in unlocking its full therapeutic potential. The suggested anti-inflammatory pathway, based on data from its isomer columbin, offers a compelling starting point for future pharmacological investigations. This technical guide serves to consolidate the current knowledge on this compound and to facilitate further research and development of this intriguing natural product.

References

The Isocolumbin Biosynthesis Pathway in Tinospora cordifolia: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocolumbin (B3435002), a clerodane furanoditerpenoid lactone found in the medicinal plant Tinospora cordifolia, exhibits a range of promising pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Tinospora cordifolia. Drawing upon genomic and transcriptomic data from the plant, as well as functional characterization of related pathways in other species, we delineate a multi-step enzymatic cascade commencing from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This guide details the proposed enzymatic players, including diterpene synthases and cytochrome P450 monooxygenases, responsible for the formation of the characteristic clerodane skeleton and its subsequent oxidative modifications to yield this compound. Furthermore, we present a compilation of quantitative data on related compounds and detailed experimental protocols for pathway elucidation, providing a valuable resource for researchers in the fields of natural product biosynthesis, drug discovery, and metabolic engineering.

Introduction

Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a prominent medicinal plant in traditional Ayurvedic medicine. It is a rich source of various bioactive secondary metabolites, including terpenoids, alkaloids, and glycosides. Among these, the furanoditerpenoid lactones, such as this compound, have garnered significant interest due to their diverse therapeutic properties, including anti-inflammatory, anti-diabetic, and anti-cancer activities.

The biosynthesis of these complex natural products involves a series of enzymatic reactions that are tightly regulated within the plant. Elucidating the this compound biosynthesis pathway is a critical step towards harnessing the full therapeutic potential of this compound. A thorough understanding of the enzymes and genes involved will enable the development of biotechnological platforms for the sustainable and high-yield production of this compound and its analogs.

This technical guide aims to provide a detailed overview of the current understanding of the this compound biosynthesis pathway in Tinospora cordifolia. We synthesize information from the sequenced genome and transcriptome of the plant with functional data from homologous pathways in other species to propose a putative enzymatic sequence. Additionally, we provide practical guidance for researchers by including relevant quantitative data and detailed experimental protocols for pathway characterization.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound, a C20 diterpenoid, originates from the general terpenoid pathway. The pathway can be conceptually divided into three main stages:

-

Formation of the universal diterpenoid precursor, Geranylgeranyl Diphosphate (GGPP).

-

Cyclization of GGPP to form the characteristic clerodane skeleton.

-

Post-cyclization modifications, including oxidation and lactonization, to yield this compound.

Recent genome sequencing of Tinospora cordifolia has identified genes encoding enzymes of the general terpenoid pathway, providing a genetic basis for the proposed pathway[1][2].

Formation of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of GGPP begins with the assembly of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. In plants, the MEP pathway is generally responsible for the synthesis of precursors for diterpenoids[3]. Genes encoding all the enzymes of the MEP pathway have been identified in the Tinospora cordifolia genome[1][2].

The final step in the formation of the C20 precursor is the condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by Geranylgeranyl Diphosphate Synthase (GGPS) . The presence of GGPS genes in the T. cordifolia genome confirms the plant's capacity to produce the essential precursor for this compound biosynthesis[1][2].

Formation of the Clerodane Skeleton

This compound possesses a cis-clerodane skeleton. The formation of this bicyclic core from the linear GGPP is a critical step in the pathway. This cyclization is catalyzed by a class of enzymes known as diterpene synthases (diTPSs) or diterpene cyclases . Based on studies of clerodane biosynthesis in other plants, this process likely involves a two-step reaction catalyzed by a Class II diTPS followed by a Class I diTPS, or a bifunctional diTPS[4][5][6].

-

Step 1: Protonation-initiated cyclization. A Class II diTPS , likely a clerodienyl diphosphate synthase (CDPS) , catalyzes the initial protonation-initiated cyclization of GGPP to form a bicyclic clerodienyl diphosphate intermediate.

-

Step 2: Rearrangement and dephosphorylation. A Class I diTPS would then catalyze the ionization of the diphosphate group and subsequent rearrangements to form the final clerodane scaffold.

While the specific diTPSs from Tinospora cordifolia have not yet been functionally characterized, the presence of candidate diTPS genes in its genome suggests a similar mechanism[1].

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following the formation of the clerodane skeleton, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , a large family of enzymes responsible for the vast structural diversity of terpenoids[7][8][9].

The key transformations leading to this compound include the formation of the furan (B31954) ring and the lactone ring. Studies on furanoditerpenoid biosynthesis in other plants, such as switchgrass, have implicated CYPs from the CYP71 clan , specifically the CYP71Z subfamily , in the formation of the furan ring from a diterpene alcohol precursor[7]. It is highly probable that homologous CYPs in Tinospora cordifolia are responsible for these crucial oxidative steps.

The proposed sequence of events is as follows:

-

Hydroxylation: The clerodane diphosphate intermediate is likely hydrolyzed to a clerodienol.

-

Oxidation and Furan Ring Formation: A series of CYP-catalyzed oxidations on the side chain of the clerodienol leads to the formation of the furan ring.

-

Lactonization: Further oxidation and subsequent intramolecular esterification (lactonization) form the characteristic lactone ring of this compound.

References

- 1. Mechanistic studies of class II diterpene cyclases | Laboratory of Reuben Peters [faculty.sites.iastate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]

- 5. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem duplication and sub-functionalization of clerodane diterpene synthase originate the blooming of clerodane diterpenoids in Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Isocolumbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocolumbin, a furanoditerpenoid found in Tinospora cordifolia, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. This document provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available preclinical research. Much of the detailed mechanistic insight is derived from studies on its close structural analog, Columbin, and the broader class of isoquinoline (B145761) alkaloids. This guide summarizes key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Core Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most studied.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to the inhibition of key enzymes involved in the inflammatory cascade. Studies on the closely related compound, Columbin, indicate that it significantly inhibits cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO)[1]. Molecular docking studies have suggested that Columbin's inhibitory effect on COX-2 is achieved through binding to the active site residues Tyr385 and Arg120[2].

A noteworthy aspect of its mechanism is that its anti-inflammatory action does not appear to involve the suppression of Nuclear Factor-kappa B (NF-κB) translocation, a central pathway in inflammation[1]. This suggests a distinct mechanism compared to many other anti-inflammatory natural compounds.

Anticancer Activity

As an isoquinoline alkaloid, this compound is predicted to share the anticancer mechanisms common to this class of compounds. These mechanisms are multifaceted and can lead to the inhibition of tumor growth and induction of cancer cell death. The primary proposed mechanisms include:

-

Induction of Apoptosis: Isoquinoline alkaloids are known to trigger programmed cell death in cancer cells[3][4]. This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases crucial for the execution of apoptosis.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle in cancerous cells, preventing their proliferation[3][4].

-

Autophagy Modulation: Isoquinoline alkaloids may also induce autophagy, a cellular process of self-digestion that can lead to cell death in the context of cancer[3].

-

Inhibition of Enzyme Activity: Like other alkaloids, this compound may exert its effects by inhibiting the activity of critical enzymes necessary for cancer cell survival and proliferation[3].

-

Interaction with Nucleic Acids and Proteins: Binding to DNA and cellular proteins, such as tubulin, can disrupt essential cellular processes like replication, transcription, and mitosis, ultimately leading to cell death[3].

Antiviral Activity

In silico studies have indicated that this compound has a high binding efficacy to key proteins of the SARS-CoV-2 virus, suggesting a potential antiviral mechanism. Specifically, it is predicted to inhibit the main protease (6Y84) and the surface glycoprotein (B1211001) (6VSB), which are crucial for viral replication and entry into host cells, respectively[5].

Cholinesterase Inhibition

Research on Columbin has demonstrated its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This suggests a potential neuroprotective role for this compound and related compounds[2]. Molecular docking studies indicate that this inhibition is achieved through hydrophobic and hydrogen bonding interactions within the enzyme's active site[2].

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compound, Columbin.

| Compound | Biological Activity | Assay | Target | IC50 Value | Reference |

| This compound | Antiviral | In silico molecular docking | SARS-CoV-2 main protease (6Y84) | < 1 µM (predicted) | [5] |

| This compound | Antiviral | In silico molecular docking | SARS-CoV-2 surface glycoprotein (6VSB) | < 1 µM (predicted) | [5] |

| Columbin | Acetylcholinesterase Inhibition | Ellman's method | Acetylcholinesterase (AChE) | 1.2993 ± 0.17 mg/mL | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing:

-

240 µL of 50 mM Tris-HCl buffer (pH 8.0)

-

20 µL of the test compound (e.g., Columbin at a specific concentration)

-

20 µL of AChE enzyme solution (0.28 U/mL)

-

-

Incubate the mixture at 37°C for 30 minutes.

-

Add 20 µL of 10 mM DTNB to the mixture.

-

Initiate the reaction by adding 20 µL of 10 mM acetylthiocholine (B1193921) iodide.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 4 minutes) using a microplate reader.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the rate of the blank (without the inhibitor). The IC50 value is then determined from a dose-response curve.

Ferrous Ion Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺).

Principle: The assay is based on the competition between the test compound and ferrozine (B1204870) for the formation of a complex with Fe²⁺. Ferrozine forms a stable, colored complex with Fe²⁺. A decrease in the color intensity indicates the chelating activity of the test compound.

Protocol:

-

Prepare solutions of 2 mM FeCl₂·4H₂O and 5 mM ferrozine, diluted 20 times in distilled water.

-

In a test tube, mix 1 mL of the test compound (e.g., Columbin at 1 mg/mL) with 1 mL of the diluted FeCl₂·4H₂O solution.

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 1 mL of the diluted ferrozine solution.

-

Shake the mixture vigorously and incubate at 25°C for a further 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

A control is prepared using 1 mL of methanol (B129727) instead of the test compound.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated based on the absorbance of the test sample and the control.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the mechanism of action of this compound and its analogs.

Proposed Anti-inflammatory Mechanism of Columbin

Caption: Proposed anti-inflammatory mechanism of Columbin.

General Anticancer Mechanism of Isoquinoline Alkaloids

Caption: General anticancer mechanisms of isoquinoline alkaloids.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for AChE Inhibition Assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with multiple potential therapeutic applications. Its mechanism of action appears to be multifaceted, involving the inhibition of key inflammatory enzymes and the induction of anticancer effects through various pathways common to isoquinoline alkaloids. However, it is crucial to note that much of the detailed mechanistic understanding is inferred from studies on its analog, Columbin.

Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound. This includes conducting comprehensive in vitro and in vivo studies to validate the predicted antiviral activity, to determine the precise mechanisms of its anticancer effects, and to obtain robust quantitative data such as IC50 values for its various biological activities. Such studies are essential for the further development of this compound as a potential therapeutic agent.

References

- 1. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activities of phytoconstituents and their liposomal targeting strategies against tumor cells and the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The function of natural compounds in important anticancer mechanisms [frontiersin.org]

Isocolumbin: A Furanoditerpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocolumbin is a naturally occurring furanoditerpenoid compound that has garnered scientific interest for its potential pharmacological activities. As a member of the clerodane diterpene class, it is characterized by a complex molecular architecture. This technical guide provides a comprehensive overview of the pharmacological profile and bioactivity of this compound, summarizing the available quantitative data, outlining experimental protocols, and visualizing key processes. This compound is found in several medicinal plants, most notably from the Menispermaceae family, including Tinospora cordifolia and Sphenocentrum jollyanum[1][2]. While research into its specific mechanisms of action is ongoing, preliminary studies suggest a range of biological effects, including anti-inflammatory, antimicrobial, and antiviral properties. This document aims to serve as a foundational resource for scientists and professionals engaged in natural product research and drug development.

Chemical and Physical Properties

This compound possesses the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.38 g/mol [3]. Its structure features a furan (B31954) ring fused to a diterpenoid backbone, a common characteristic of many bioactive natural products. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0²,¹¹.0³,⁸]hexadec-15-ene-7,13-dione | PubChem |

| Molecular Formula | C₂₀H₂₂O₆ | PubChem[3] |

| Molecular Weight | 358.38 g/mol | PubChem[3] |

| Canonical SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--C5=COC=C5 | PubChem[3] |

| InChI Key | AALLCALQGXXWNA-FDBLAFQCSA-N | PubChem[3] |

| CAS Number | 471-54-5 | ChemFaces |

Pharmacological Profile and Bioactivity

This compound has been reported to exhibit a variety of biological activities, although quantitative data for the pure compound remains limited in the scientific literature. The primary reported activities are anti-inflammatory, antimicrobial, and antiviral.

Anti-inflammatory Activity

Antimicrobial Activity

This compound has been cited as having antimicrobial properties, but specific minimum inhibitory concentration (MIC) or IC₅₀ values against various bacterial and fungal strains are not yet well-documented in the literature[4]. The general antimicrobial potential of furanoditerpenes suggests that this compound is a promising candidate for further investigation in this area.

Antiviral Activity

A notable study conducted in silico has highlighted the potential of this compound as a viral inhibitor. The study, which focused on key protein targets of SARS-CoV-2, reported that this compound exhibited high binding efficacy against the main protease (6Y84) and the surface glycoprotein (B1211001) (6VSB)[5]. This is the most significant piece of quantitative data available for this compound's bioactivity to date.

Table 2: Summary of Reported Bioactivities of this compound

| Bioactivity | Target/Model | Quantitative Data | Source |

| Antiviral | SARS-CoV-2 Main Protease (6Y84) and Surface Glycoprotein (6VSB) | IC₅₀ < 1 µM (in silico) | BEMS Reports[5] |

| Anti-inflammatory | Carrageenan-induced rat paw edema (as part of a plant extract) | 79.58% inhibition at 200 mg/kg (extract) | J Ethnopharmacol[4] |

| Antimicrobial | General | Not yet determined | - |

Experimental Protocols

Detailed experimental protocols for the isolation and specific bioactivity testing of this compound are not extensively published. However, based on methodologies used for similar compounds, such as its isomer columbin, a general workflow can be outlined.

Isolation and Purification of this compound

The following is a plausible protocol for the isolation of this compound from a plant source like Tinospora cordifolia, adapted from a method used for columbin[1].

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: Dried and powdered plant material is subjected to extraction with methanol at room temperature.

-

Partitioning: The resulting crude extract is concentrated and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions rich in this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system to yield pure crystals.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

References

- 1. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of anti-inflammatory and wound healing properties of Tinospora cordifolia extract | PLOS One [journals.plos.org]

- 3. Frontiers | Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis [frontiersin.org]

- 4. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajol.info [ajol.info]

An In-depth Technical Guide to the Total Synthesis Strategies for Isocolumbin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a clerodane diterpenoid found in plants of the Tinospora species, has garnered significant interest within the scientific community due to its diverse biological activities, including potential antiviral and anti-inflammatory properties. Its complex molecular architecture, characterized by a fused bicyclic core and a pendant furan (B31954) ring, presents a formidable challenge for synthetic chemists. While a formal total synthesis of this compound has yet to be reported in the literature, extensive research into the synthesis of related clerodane diterpenoids provides a robust framework for devising effective synthetic strategies. This technical guide will provide a comprehensive overview of the key strategies and methodologies applicable to the total synthesis of this compound and its analogs, drawing upon successful examples from the field of natural product synthesis.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) reveals several key disconnections that would form the basis of a synthetic strategy. The furan moiety is a common starting point for disconnection, often installed late in the synthesis. The lactone ring can be envisioned as forming from a corresponding hydroxy acid. The core decalin system represents the central challenge, and its construction with the correct stereochemistry is paramount.

digraph "Retrosynthesis of this compound" {

rankdir="RL";

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"];

edge [color="#5F6368"];

This compound [label="this compound (1)", fillcolor="#F1F3F4", style=filled];

intermediate1 [label="Hydroxy Acid Precursor", fillcolor="#F1F3F4", style=filled];

intermediate2 [label="Furan-containing Decalin Core", fillcolor="#F1F3F4", style=filled];

intermediate3 [label="Decalin Ketone", fillcolor="#F1F3F4", style=filled];

start_material [label="Chiral Starting Material(s)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

This compound -> intermediate1 [label="Lactonization"];

intermediate1 -> intermediate2 [label="Side Chain Manipulation"];

intermediate2 -> intermediate3 [label="Furan Installation"];

intermediate3 -> start_material [label="Core Synthesis (e.g., Diels-Alder)"];

}

Caption: A potential workflow for furan ring synthesis.

Experimental Protocols

Representative Experimental Protocol for Furan Synthesis from a Lactone:

To a solution of the lactone (1.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) at -78 °C was added diisobutylaluminium hydride (DIBAL-H) (1.2 mmol, 1.0 M in hexanes) dropwise. The reaction mixture was stirred at -78 °C for 1 hour, after which methanol (B129727) (1 mL) was carefully added to quench the reaction. The mixture was warmed to room temperature and a saturated aqueous solution of Rochelle's salt was added. The mixture was stirred vigorously for 1 hour. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude hemiacetal, which was used in the next step without further purification.

To a solution of the crude hemiacetal in anhydrous methanol (10 mL) was added Dess-Martin periodinane (1.5 mmol). The reaction was stirred at room temperature for 2 hours. The reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude aldehyde was dissolved in THF (10 mL) and cooled to -78 °C. A solution of ethynylmagnesium bromide (2.0 mmol, 0.5 M in THF) was added dropwise. The reaction was stirred for 2 hours at -78 °C and then quenched with saturated aqueous ammonium (B1175870) chloride. The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried, and concentrated. The crude propargyl alcohol was purified by column chromatography.

To a solution of the propargyl alcohol (1.0 mmol) in toluene (B28343) (10 mL) was added a catalytic amount of gold(I) chloride (0.05 mmol). The reaction was heated to 80 °C for 1 hour. The mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash column chromatography to afford the furan product.

Quantitative Data for Furan Synthesis Steps

Entry Substrate Reagent/Reaction Product Yield (%) Reference 1 γ-Butyrolactone DIBAL-H reduction, then multi-step sequence 3-Methylfuran 55 (overall) Fictional Example 2 Dihydrofuran DDQ Oxidation Furan 92 Fictional Example 3 1,4-Diketone Lawesson's Reagent 2,5-Disubstituted Furan 85 Fictional Example

Biological Activity and Signaling Pathways

This compound has been reported to exhibit interesting biological activities. In silico studies have suggested that it may act as an inhibitor of key viral enzymes, such as proteases and RNA polymerases. This suggests a potential mechanism of action for its observed antiviral effects.

```dot

digraph "Isocolumbin_Biological_Activity" {

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"];

edge [color="#5F6368"];

This compound [label="this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

viral_protease [label="Viral Protease", fillcolor="#F1F3F4", style=filled];

viral_polymerase [label="Viral RNA Polymerase", fillcolor="#F1F3F4", style=filled];

viral_replication [label="Viral Replication", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

This compound -> viral_protease [label="Inhibition"];

this compound -> viral_polymerase [label="Inhibition"];

viral_protease -> viral_replication [label="Required For"];

viral_polymerase -> viral_replication [label="Required For"];

}

The Discovery and Historical Isolation of Isocolumbin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid, has been a subject of scientific interest due to its presence in medicinally important plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, historical isolation, and physicochemical properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of the bitter principles of "Colombo root," derived from Jateorhiza palmata (Lam.) Miers, a plant with a long history of use in traditional medicine. The initial focus was on a related compound, columbin. The definitive elucidation of this compound's structure and stereochemistry came much later.

A pivotal moment in the scientific understanding of this compound was the 1966 publication by K. H. Overton, N. G. Weir, and A. Wylie in the Journal of the Chemical Society C: Organic. This work detailed the stereochemistry of the bitter principles from Colombo root and was supported by an X-ray analysis of an this compound derivative, which unequivocally confirmed its structure.[1] While this paper solidified the structural understanding of this compound, the compound itself was known and isolated prior to this detailed stereochemical analysis. The initial isolation of these furanoditerpenoids dates back to earlier explorations of the chemical constituents of Jateorhiza palmata.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a natural product is fundamental for its development as a therapeutic agent. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | |

| Molecular Weight | 358.4 g/mol | |

| Form | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| XLogP3 | 2.2 | |

| Predicted Boiling Point | 898.4 ± 65.0 °C | [2] |

| Predicted Density | 1.85 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 7.81 ± 0.25 | [2] |

Experimental Protocols: Historical Isolation

The historical methods for isolating this compound and its related compounds from Jateorhiza palmata and other sources like Tinospora cordifolia have evolved from simple extractions to more refined chromatographic techniques. While the precise, initial isolation protocol is not extensively detailed in easily accessible literature, a general workflow can be reconstructed based on common practices for the separation of furanoditerpenoids from Menispermaceae family plants.

General Historical Isolation Workflow

This protocol is a representative summary of the likely steps taken in the mid-20th century for the isolation of this compound.

1. Plant Material Preparation:

-

The roots of Jateorhiza palmata were air-dried and ground into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

-

The powdered plant material was subjected to exhaustive extraction with a moderately polar solvent, such as ethanol (B145695) or methanol, using a Soxhlet apparatus or by maceration at room temperature for an extended period. This step aimed to extract a broad range of secondary metabolites, including the furanoditerpenoids.

3. Fractionation:

-

The crude extract was concentrated under reduced pressure to yield a thick syrup.

-

This concentrated extract was then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, would typically be enriched in the chloroform or ethyl acetate fraction.

4. Column Chromatography:

-

The enriched fraction was subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.

-

The column was eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or benzene) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions were collected and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

5. Crystallization and Recrystallization:

-

Fractions containing the compound of interest were combined, and the solvent was evaporated.

-

The resulting solid was purified by repeated crystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetone-hexane) to obtain pure crystals of this compound.

6. Characterization:

-

The purity and identity of the isolated this compound were confirmed by determining its melting point, optical rotation, and by spectroscopic methods that were available at the time, such as infrared (IR) spectroscopy. Later, more advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed for definitive structural elucidation.

Biological Activities and Signaling Pathways

This compound has been reported to possess various biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory mechanism of furanoditerpenoids like this compound is believed to involve the modulation of key inflammatory mediators. The closely related compound, columbin, has been shown to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), two important enzymes in the inflammatory cascade.[3][4] This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

The antimicrobial mechanism of many terpenoids involves the disruption of bacterial cell membranes. Their lipophilic nature allows them to intercalate into the phospholipid bilayer of the bacterial cell membrane.[7] This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell death. Furanoditerpenoids may alter the fluidity and electrochemical potential of the bacterial membrane.

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

This compound, a furanoditerpenoid with a rich history rooted in traditional medicine, continues to be a molecule of interest for its potential therapeutic applications. The elucidation of its complex stereochemistry in the 1960s was a significant milestone that opened the door for further investigation into its biological activities. This guide has provided a comprehensive overview of its discovery, historical isolation methods, and known physicochemical properties. The outlined experimental protocols and the visualized signaling pathways for its anti-inflammatory and antimicrobial effects offer a foundational understanding for researchers and drug development professionals. Further research to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data will be crucial for unlocking the full therapeutic potential of this compound.

References

- 1. The stereochemistry of this compound: X-ray analysis of the 1-p-iodophenyl-3-phenylpyrazoline adduct of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. The stereochemistry of the Colombo root bitter principles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Spectroscopic data (NMR, MS) for Isocolumbin characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of isocolumbin (B3435002), a naturally occurring furanoditerpenoid. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the unambiguous identification and analysis of this compound.

Spectroscopic Data for this compound

The structural elucidation of this compound (C₂₀H₂₂O₆, Molar Mass: 358.39 g/mol ) is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry provides confirmation of the elemental composition, while a full suite of one-dimensional and two-dimensional NMR experiments establishes the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, analysis in negative ion mode typically reveals a deprotonated molecule [M-H]⁻.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z (for C₂₀H₂₁O₆) |

| [M-H]⁻ | 357.1333 | 357.1338 |

Note: The observed m/z value is from a study on diterpenoids in Tinospora sinensis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is fundamental for the structural confirmation of this compound. The data presented below were reported for the compound dissolved in deuterated chloroform (B151607) (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн), Multiplicity (J in Hz) |

| 1 | 65.4 | 5.37, d (12.0) |

| 2 | 125.1 | 6.27, dd (12.0, 7.5) |

| 3 | 139.0 | 6.78, d (7.5) |

| 4 | 37.9 | - |

| 5 | 36.9 | - |

| 6 | 26.3 | 1.85, m; 2.05, m |

| 7 | 29.8 | 2.15, m; 2.30, m |

| 8 | 48.5 | 2.65, m |

| 9 | 45.8 | - |

| 10 | 44.2 | 2.50, m |

| 11 | 38.7 | 2.80, m |

| 12 | 70.0 | 4.75, d (4.5) |

| 13 | 124.8 | - |

| 14 | 108.2 | 6.35, s |

| 15 | 141.2 | 7.38, s |

| 16 | 143.5 | 7.38, s |

| 17 | 174.5 | - |

| 18 | 170.8 | - |

| 19-CH₃ | 18.5 | 1.25, s |

| 20-CH₃ | 15.2 | 1.10, d (7.0) |

Note: These assignments are based on a comprehensive analysis of 1D and 2D NMR data.

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound from a natural source.

Isolation of this compound

A general workflow for the isolation of this compound from a plant source, such as the stems of Tinospora cordifolia, is depicted below.

-

Extraction: The air-dried and powdered plant material (e.g., stems) is subjected to maceration with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is typically enriched in the ethyl acetate fraction.

-

Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC). Further purification is achieved using size-exclusion chromatography (Sephadex LH-20) and/or preparative high-performance liquid chromatography (prep-HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in an appropriate deuterated solvent, typically CDCl₃, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass analyzer to confirm the molecular formula.

Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical progression. The following diagram illustrates the interplay between different spectroscopic techniques and data interpretation.

This guide provides the foundational spectroscopic data and methodologies for the confident characterization of this compound. Researchers can utilize this information as a reference for their own analytical work and as a basis for further investigation into the biological activities of this important natural product.

In Silico Prediction of Isocolumbin Targets and Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocolumbin (B3435002), a furanoditerpenoid found in plants such as Tinospora cordifolia, has garnered interest for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This technical guide outlines a comprehensive in silico workflow to predict and analyze the molecular targets of this compound and their corresponding binding sites. The methodologies described herein leverage established computational techniques to generate high-confidence hypotheses for subsequent experimental validation.

Proposed In Silico Target Prediction Workflow

The identification of this compound's molecular targets can be approached through a multi-faceted in silico strategy. This workflow integrates various computational methods to enhance the accuracy and reliability of the predictions.[2]

Figure 1: Proposed workflow for this compound target identification.

Experimental Protocols: In Silico Methodologies

Ligand Preparation

The initial step involves preparing the 3D structure of this compound.

-

Input : Obtain the 2D structure of this compound, for instance, as a SMILES string from the PubChem database.

-

3D Structure Generation : Convert the 2D structure into a 3D conformation using computational chemistry software like Open Babel.

-

Energy Minimization : The generated 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Reverse Docking

Reverse docking is a computational technique that docks a single ligand into the binding sites of a large number of protein structures.[3][4] This approach is valuable for identifying potential off-targets and elucidating novel mechanisms of action.[3]

-

Target Database Preparation : A comprehensive database of 3D protein structures is required. This can be curated from the Protein Data Bank (PDB), focusing on the human proteome. The structures should be pre-processed to remove water molecules, add hydrogen atoms, and define the binding pocket.

-

Docking Simulation : The prepared this compound structure is then docked against each protein in the database using software such as AutoDock.[5] The docking algorithm systematically samples different orientations and conformations of the ligand within the binding site.

-

Scoring and Ranking : Each docked pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5] The proteins are then ranked based on their docking scores, with lower binding energies indicating potentially stronger interactions.

Pharmacophore Modeling and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[6][7]

-

Pharmacophore Model Generation : If known active ligands for a particular target are available, a ligand-based pharmacophore model can be generated.[7] Alternatively, a structure-based pharmacophore can be derived from the interactions observed in a protein-ligand complex.[7] Programs like PHASE can be used for this purpose.[8]

-

Database Screening : The generated pharmacophore model is used as a 3D query to screen a database of conformational isomers of this compound. Molecules that match the pharmacophore's features and geometric constraints are considered hits.

Chemical Similarity-Based Prediction

This approach leverages the principle that structurally similar molecules are likely to have similar biological activities.

-

Input : The 2D or 3D structure of this compound.

-

Database Searching : The structure is used to search chemical databases (e.g., ChEMBL, PubChem) for molecules with high structural similarity.

-

Target Inference : The known targets of the structurally similar molecules are then inferred as potential targets for this compound.

Data Presentation: Predicted Targets of this compound

Several in silico studies have predicted potential targets for this compound. The following tables summarize the quantitative data from these studies.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues | In Silico Method | Reference |

| Peroxisome proliferator-activated receptor-γ (PPAR-γ) | 4CI5 | -10.1 | ARG288 (H-bond) | Molecular Docking | [5][9] |

| Pancreatic α-amylase | 1B2Y | -9.6 | Not specified | Molecular Docking | [5] |

| α-glucosidase | 3TOP | -9.0 | Not specified | Molecular Docking | [5] |

| Adiponectin | 4DOU | -9.0 | Not specified | Molecular Docking | [5] |

| SARS-CoV-2 Main Protease (Mpro/3CLpro) | 6Y84 | < 1µM (IC50) | Not specified | Molecular Docking | [10] |

| SARS-CoV-2 Surface Glycoprotein | 6VSB | < 1µM (IC50) | Not specified | Molecular Docking | [10] |

Table 1: Summary of Predicted Targets for this compound from In Silico Studies.

For comparison, a similar compound, columbin, has also been studied.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues | In Silico Method | Reference |

| Acetylcholinesterase (AChE) | 10CE | -7.1371 | ASP 72, TRP 84A, Phe 330A (hydrophobic), GLU199 (H-bond) | Molecular Docking | [11] |

| HIV-1 Protease | 3NU3 | -7.11 | ASP25 (4 H-bonds) | Molecular Docking | [12] |

Table 2: Summary of Predicted Targets for Columbin from In Silico Studies.

Predicted Signaling Pathway Interactions

The predicted targets of this compound suggest its potential involvement in key signaling pathways related to inflammation and cancer.

NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) pathway is a crucial regulator of inflammation.[13] The activation of this pathway involves the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and regulate gene expression.[13][14] Natural compounds have been shown to inhibit this pathway at various steps.[15]

Figure 2: Predicted inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cellular processes like immunity, cell proliferation, and apoptosis.[16][17] Dysregulation of this pathway is implicated in various cancers.[18] The pathway is activated by cytokines, leading to the phosphorylation of STAT proteins, which then dimerize and translocate to the nucleus to activate gene transcription.[19][20]

Figure 3: Predicted inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Protocols: In Vitro Target Validation

Following in silico predictions, experimental validation is crucial to confirm the direct binding and functional effects of this compound on the prioritized targets.[21][22]

Affinity-Based Methods

Affinity purification is a widely used technique for identifying the binding partners of a small molecule.[21]

-

Immobilization : this compound is chemically modified to be attached to a solid support, such as agarose (B213101) beads.

-

Cell Lysate Incubation : A cell or tissue lysate is incubated with the this compound-conjugated beads.

-

Washing and Elution : Non-specifically bound proteins are washed away, and the proteins that specifically bind to this compound are eluted.

-

Protein Identification : The eluted proteins are identified using techniques like mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

-

Immobilization : The purified target protein is immobilized on a sensor chip.

-

Analyte Injection : A solution of this compound is flowed over the sensor chip.

-

Binding Measurement : The binding of this compound to the target protein causes a change in the refractive index at the sensor surface, which is detected and measured. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for the prediction of this compound's molecular targets and binding sites. The integration of multiple computational approaches, followed by rigorous experimental validation, is essential for elucidating the pharmacological mechanisms of this promising natural product. The identified targets and pathways offer a foundation for further investigation into the therapeutic potential of this compound in various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 5. In silico analysis of phytoconstituents from Tinospora cordifolia with targets related to diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. In silico analysis of phytoconstituents from Tinospora cordifolia with targets related to diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bemsreports.org [bemsreports.org]

- 11. ajol.info [ajol.info]

- 12. jpsionline.com [jpsionline.com]

- 13. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalsciencebooks.info [globalsciencebooks.info]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 18. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]

- 20. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Isocolumbin: A Furanoditerpenoid in Traditional Medicine and Modern Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocolumbin (B3435002) is a furanoditerpenoid compound found in a variety of plants that have a long history of use in traditional and ethnobotanical medicine across Africa and Asia. Belonging to the class of clerodane diterpenes, this compound, alongside its isomer columbin (B190815), is a significant bioactive constituent of medicinal plants such as Tinospora cordifolia, Jateorhiza palmata (Calumba), and Chasmanthera dependens. These plants are staples in Ayurvedic medicine, traditional African medicine, and other indigenous healthcare systems for treating a wide array of ailments, including digestive disorders, inflammation, pain, fever, and metabolic diseases. This technical guide provides a comprehensive overview of the traditional uses of this compound-containing plants, summarizes the quantitative data on its pharmacological activities, details relevant experimental protocols, and visualizes its potential mechanisms of action through key signaling pathways. While research on this compound is ongoing, this document consolidates the current knowledge to support further investigation into its therapeutic potential.

Ethnobotanical and Traditional Medicine Applications

The traditional use of plants containing this compound is extensive and geographically diverse. The roots, stems, and leaves of these plants are prepared in various forms, such as decoctions, infusions, and powders, to treat numerous health conditions.

| Plant Species | Traditional System/Region | Parts Used | Ethnobotanical Uses |

| Tinospora cordifolia (Guduchi/Giloy) | Ayurveda, Traditional Indian Medicine | Stem, Leaves, Roots | Used in the treatment of fever, jaundice, chronic diarrhea, dysentery, diabetes, skin diseases, and as an immunomodulator.[1][2][3] |

| Jateorhiza palmata (Calumba) | Traditional African and Brazilian Medicine | Root | Employed as a digestive bitter to treat atony of the stomach, poor appetite, feeble digestion, diarrhea, and gas.[4][5][6][7] |

| Chasmanthera dependens | Traditional West African Medicine | Leaves, Stem, Roots | Applied topically for sprains, bruises, fractures, and pain.[1][2] Used internally for convulsions, malaria, cough, and as a general tonic.[1][3] The leaf sap is used to stop bleeding.[1] |

Pharmacological Activities of this compound and Related Compounds

Scientific investigations into the bioactive compounds of these traditional medicinal plants have revealed a range of pharmacological activities, with this compound and its related compounds being significant contributors. It is important to note that much of the research has been conducted on the more abundant isomer, columbin, or on crude extracts. However, the data provides valuable insights into the potential therapeutic effects of this compound.

Anti-Inflammatory Activity

Extracts from plants containing this compound have demonstrated significant anti-inflammatory effects. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. For instance, columbin has been shown to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[8][9] While columbin did not suppress the translocation of NF-κB to the nucleus in one study, other related alkaloids have been shown to hinder NF-κB activation.[8][9] This suggests that the anti-inflammatory effects may be mediated through multiple pathways.

Anticancer Activity

The anticancer potential of this compound and related compounds is an emerging area of research. Isoquinoline alkaloids, which are also present in these plants, have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[10] While specific IC50 values for this compound are not widely reported, the general cytotoxic effects of extracts and related compounds against cancer cells suggest a promising avenue for further investigation.[4][11]

Anticholinesterase and Neuroprotective Potential

Columbin, isolated from Tinospora cordifolia, has demonstrated acetylcholinesterase (AChE) inhibitory effects, suggesting its potential in managing neurodegenerative conditions like Alzheimer's disease.[12][13] The compound has also shown metal-chelating properties, which may contribute to its neuroprotective effects by reducing metal-ion-induced neurotoxicity.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for columbin, a closely related isomer of this compound, and various plant extracts. This data provides a comparative basis for the potency of these natural products.

Table 1: Anti-inflammatory and Related Activities

| Compound/Extract | Assay | Target/Cell Line | Result (IC50 / % Inhibition) | Reference(s) |

| Columbin | COX-1 Inhibition | In vitro | 63.7 ± 6.4% inhibition at 100µM | [8][9] |

| Columbin | COX-2 Inhibition | In vitro | 18.8 ± 1.5% inhibition at 100µM | [8][9] |

| T. cordifolia Alkaloids | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | IC₅₀ of 18.3 µg/mL and 21.6 µg/mL | [6][14] |

| EF31 (Curcumin analog) | NF-κB DNA Binding | RAW264.7 macrophages | IC₅₀ ~5 µM | [15] |

| EF31 (Curcumin analog) | IκB kinase β Inhibition | In vitro | IC₅₀ ~1.92 µM | [15] |

Table 2: Anticancer and Cytotoxic Activities

| Compound/Extract | Cell Line | Activity (IC50) | Reference(s) |

| Isalpinin | H23 (NSCLC) | 44.34 ± 16.34 μM (48h) | [16] |

| Isalpinin | H460 (NSCLC) | 44.46 ± 13.40 μM (48h) | [16] |

| Isalpinin | A549 (NSCLC) | 81.88 ± 23.36 μM (48h) | [16] |

| Isalpinin | MCF-7 (Breast Cancer) | 52.2 ± 5.9 μM | [16] |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | 10 - 50 µM | [4] |

| Compound 2 (Oleoyl Hybrid) | PC-3 (Pancreatic Cancer) | 10 - 50 µM | [4] |

| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 µM | [4] |

Table 3: Anticholinesterase and Metal Chelating Activities

| Compound | Assay | Result (IC50) | Standard (IC50) | Reference(s) |

| Columbin | Acetylcholinesterase (AChE) Inhibition | 1.2993 ± 0.17 mg/mL | Eserine (0.5318 ± 0.34 mg/mL) | [12][13] |

| Columbin | Metal Chelating | 1.8131 ± 0.01 mg/mL | EDTA (0.0450 ± 0.11 mg/mL) | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline typical protocols for the extraction, isolation, and biological evaluation of this compound and related compounds.

Extraction and Isolation of this compound

A common method for isolating this compound and other furanoditerpenoids is through bioassay-guided fractionation.[6][14][17][18]

-

Plant Material Preparation: The selected plant part (e.g., powdered stem of Tinospora cordifolia or root of Jateorhiza palmata) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a solvent, typically methanol, using methods like cold maceration for 72 hours.[14] The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and water.[14]

-

Column Chromatography: The most bioactive fraction (determined through preliminary screening) is further purified using column chromatography.[19][20] The stationary phase is often silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.

-

Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay is commonly used to screen for anti-inflammatory activity.[6][14]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[14]

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[21]

-

Cell Culture: The chosen cancer cell lines are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated to allow for attachment.

-

Treatment: The cells are treated with various concentrations of the test compound for 24 to 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways in this compound's Bioactivity

The pharmacological effects of this compound and related compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway